Product packaging for delta Sleep-inducing peptide phosphate(Cat. No.:CAS No. 70754-23-3)

delta Sleep-inducing peptide phosphate

Cat. No.: B1619512
CAS No.: 70754-23-3
M. Wt: 928.8 g/mol
InChI Key: WBZPQGMWTMJESC-GFVHOAGBSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context of Discovery and Early Characterization

The discovery of Delta Sleep-Inducing Peptide (DSIP) dates back to 1974 by the Swiss research group led by Schoenenberger and Monnier. wikipedia.orgparticlepeptides.combiosyn.com The peptide was first isolated from the cerebral venous blood of rabbits that were in a state of induced sleep. wikipedia.orgparticlepeptides.com This initial discovery was a landmark in sleep research, as it provided tangible evidence for a humoral factor involved in sleep regulation. The isolated substance was named for its apparent ability to induce slow-wave (delta) sleep in recipient rabbits when infused into their brain ventricles. wikipedia.orgbiosyn.comnih.gov

Early characterization experiments involved infusing the isolated peptide into the mesodiencephalic ventricle of other rabbits, which resulted in an increase in spindle and delta electroencephalogram (EEG) activity, along with reduced motor activity. particlepeptides.comnih.gov To confirm that the biological effects were due to the peptide itself, synthetic versions of DSIP were created and tested under double-blind conditions. nih.govnih.gov These studies demonstrated that the synthetic DSIP replicated the effects of the naturally isolated peptide, showing a significant and specific enhancement of delta and spindle EEG patterns. nih.govnih.gov The mean increase in delta wave activity was reported to be 35% in both the neocortex and limbic cortex compared to control groups. nih.gov These foundational studies established DSIP as a specific, identifiable molecule with sleep-modulating properties.

The Concept of Endogenous Sleep-Promoting Factors

The quest to identify endogenous substances that regulate sleep predates the discovery of DSIP by several decades. As early as the turn of the 20th century, it was postulated that humoral factors—substances circulating in the body—were responsible for inducing sleep. nih.govnews-medical.net In 1911, Henri Piéron and his colleagues conducted experiments suggesting that the cerebrospinal fluid of sleep-deprived dogs contained a "hypnotoxin" that could induce sleep in alert dogs. news-medical.net This laid the groundwork for the theory that sleep is not merely a passive state but an actively induced physiological process driven by specific molecules.

Over the years, numerous compounds were proposed as potential sleep factors. nih.gov The identification of distinct sleep stages, such as slow-wave sleep (SWS) and rapid eye movement (REM) sleep, through the use of electroencephalography (EEG) further refined the search for these regulatory substances. researchgate.net The discovery of molecules like melatonin (B1676174) in 1958, a hormone that plays a key role in regulating circadian rhythms, provided further support for the chemical regulation of sleep-wake cycles. wikipedia.org DSIP was one of the first sleep-peptides to be purified to homogeneity and chemically characterized, representing a significant advancement in the field. nih.gov The study of such endogenous factors is crucial for understanding the complex mechanisms of sleep homeostasis, which ensures that sleep is regulated based on the duration of prior wakefulness. researchgate.net

Identification and Structural Features of the Peptide

Delta Sleep-Inducing Peptide is a nonapeptide, meaning it is composed of a chain of nine amino acids. biosyn.comyourhealthmagazine.net Its specific amino acid sequence was determined to be Trp-Ala-Gly-Gly-Asp-Ala-Ser-Gly-Glu (Tryptophan-Alanine-Glycine-Glycine-Aspartic Acid-Alanine-Serine-Glycine-Glutamic Acid). wikipedia.orgnih.govnih.gov

The peptide is characterized as an amphiphilic molecule with a molecular weight of approximately 849-850 daltons. wikipedia.orgparticlepeptides.combiosyn.com Structurally, it has been found in both free and bound forms within the central nervous system—including the hypothalamus, limbic system, and pituitary gland—as well as in various peripheral organs and body fluids. wikipedia.orgparticlepeptides.com In the pituitary, it has been found to co-localize with several other peptide and non-peptide mediators. particlepeptides.com Despite its discovery decades ago, the gene responsible for encoding DSIP has not been definitively identified, which has raised questions about its precise origin and synthesis pathway. wikipedia.orgparticlepeptides.com The peptide exhibits low stability in vitro, with a half-life of about 15 minutes due to degradation by aminopeptidase-like enzymes. wikipedia.orgparticlepeptides.com This has led to the suggestion that in the body, it may complex with carrier proteins to prevent rapid degradation. wikipedia.orgparticlepeptides.com

PropertyDescription
Peptide Class Nonapeptide
Amino Acid Sequence Trp-Ala-Gly-Gly-Asp-Ala-Ser-Gly-Glu
Molecular Weight ~850 Daltons wikipedia.orgparticlepeptides.com
Key Structural Feature Amphiphilic nature particlepeptides.com
Location in Body Hypothalamus, limbic system, pituitary, peripheral organs, body fluids wikipedia.orgparticlepeptides.com

The Significance of Phosphorylation: Delta Sleep-Inducing Peptide Phosphate (B84403)

Further research into DSIP revealed the existence of a phosphorylated analog, known as delta sleep-inducing peptide phosphate (p-DSIP). Immunochemical studies have indicated that this phosphorylated form exists endogenously. nih.gov The phosphorylation occurs at the serine residue at position seven (Ser7) of the peptide chain. nih.gov

The process of phosphorylation—the addition of a phosphate group to a molecule—is a common post-translational modification that can significantly alter a peptide's biological activity, stability, and function. In the case of DSIP, this modification appears to be significant. In vitro studies have shown that the enzyme casein kinase II can phosphorylate DSIP, suggesting a potential biological mechanism for its formation. nih.gov

Research comparing the effects of DSIP and p-DSIP suggests that the phosphorylated version may have enhanced biological potency. One study found that p-DSIP was five times more potent than DSIP in promoting sleep. researchgate.net Specifically, intracerebroventricular infusion of p-DSIP in rats led to a significant increase in both slow-wave sleep (22%) and paradoxical sleep (81%). researchgate.net This increase was primarily due to a greater number of sleep episodes. researchgate.net Other studies have investigated the role of p-DSIP in restoring spatial memory by improving sleep architecture under conditions of hypobaric hypoxia, further highlighting its potential physiological importance. nih.gov

FeatureDelta Sleep-Inducing Peptide (DSIP)This compound (p-DSIP)
Structure NonapeptidePhosphorylated Nonapeptide
Modification Site -Serine at position 7 (Ser7) nih.gov
Potency BaselineReported to be 5 times more potent in sleep promotion researchgate.net
Observed Effects Induces delta and spindle EEG activity nih.govSignificantly increases slow-wave and paradoxical sleep; may restore spatial memory researchgate.netnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C35H49N10O18P B1619512 delta Sleep-inducing peptide phosphate CAS No. 70754-23-3

Properties

CAS No.

70754-23-3

Molecular Formula

C35H49N10O18P

Molecular Weight

928.8 g/mol

IUPAC Name

(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]acetyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-3-phosphonooxypropanoyl]amino]acetyl]amino]pentanedioic acid

InChI

InChI=1S/C35H49N10O18P/c1-16(41-32(55)20(36)9-18-11-37-21-6-4-3-5-19(18)21)30(53)39-12-25(46)38-13-26(47)44-23(10-29(51)52)34(57)42-17(2)31(54)45-24(15-63-64(60,61)62)33(56)40-14-27(48)43-22(35(58)59)7-8-28(49)50/h3-6,11,16-17,20,22-24,37H,7-10,12-15,36H2,1-2H3,(H,38,46)(H,39,53)(H,40,56)(H,41,55)(H,42,57)(H,43,48)(H,44,47)(H,45,54)(H,49,50)(H,51,52)(H,58,59)(H2,60,61,62)/t16-,17-,20-,22-,23-,24-/m0/s1

InChI Key

WBZPQGMWTMJESC-GFVHOAGBSA-N

Isomeric SMILES

C[C@@H](C(=O)NCC(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](COP(=O)(O)O)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)N

Canonical SMILES

CC(C(=O)NCC(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(COP(=O)(O)O)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)N

sequence

WAGGDAXGE

Synonyms

delta sleep-inducing peptide phosphate
DSIP-P

Origin of Product

United States

Molecular and Cellular Research of Delta Sleep Inducing Peptide Phosphate

Biosynthesis and Putative Precursor Molecules

The origin of DSIP within the body remains one of its most debated aspects, characterized by a lack of direct genetic evidence but supported by research into potential precursor molecules and processing pathways.

A significant anomaly in the study of DSIP is that its corresponding gene has never been identified. particlepeptides.comwikipedia.org This absence is unique among neuropeptides and has led to fundamental questions regarding the peptide's natural existence and synthesis. Despite the isolation of DSIP-like material from various tissues, including the brain, pituitary gland, and even human breast milk, the genetic blueprint for a specific DSIP precursor molecule remains elusive. nih.govparticlepeptides.comwikipedia.org

Despite the lack of a known gene, research provides compelling hypotheses for the natural occurrence of DSIP. One leading theory suggests that DSIP exists as a component of a larger precursor molecule that undergoes post-translational processing to release the active nonapeptide. particlepeptides.comwikipedia.org This is supported by studies on mouse anterior pituitary cell cultures, which have identified the biosynthesis and processing of DSIP-like material. nih.gov In these studies, researchers observed multiple precursor forms with molecular masses of 50-60 kDa, which were processed into intermediates (35-45 kDa and 9-16.5 kDa) and ultimately to a small, DSIP-related glycopeptide. nih.gov

Another hypothesis posits that in the body, DSIP may form complexes with carrier proteins to shield it from rapid degradation. particlepeptides.comwikipedia.org Immunohistochemical studies have shown that DSIP co-localizes with various peptide and non-peptide mediators in the pituitary, such as corticotropin-like intermediate peptide (CLIP), adrenocorticotrophic hormone (ACTH), and melanin-concentrating hormone (MCH). wikipedia.org It is also found alongside glucagon (B607659) in pancreatic and gut secretory cells. wikipedia.org

Enzymatic Phosphorylation Mechanisms

The phosphorylation of DSIP is a key post-translational modification that significantly impacts its biological activity and stability. Research has identified a specific enzyme responsible for this process.

Immunochemical studies have confirmed that a phosphorylated analogue of DSIP exists endogenously. nih.gov In vitro research has successfully identified Casein Kinase II (CK2), a ubiquitous serine/threonine kinase, as an enzyme capable of phosphorylating DSIP. nih.gov These findings demonstrate that DSIP can serve as a substrate for CK2, which catalyzes the phosphorylation at the serine residue at position 7 of the peptide's amino acid sequence. nih.gov This phosphorylation event is critical, as the resulting molecule, DSIP-P, exhibits enhanced sleep-promoting effects compared to its non-phosphorylated form. nih.gov

The enzymatic phosphorylation of DSIP by Casein Kinase II has been characterized by its specific kinetics and cofactor dependencies. The process utilizes both Adenosine (B11128) Triphosphate (ATP) and Guanosine (B1672433) Triphosphate (GTP) as phosphoryl donors. nih.gov The reaction is subject to modulation by other molecules; it is enhanced by the polyamine spermine (B22157) and inhibited by the anticoagulant heparin. nih.gov

Table 1: In Vitro Phosphorylation of DSIP by Casein Kinase II
Kinetic ParameterValueCofactor/ModulatorEffect
Apparent Km20 mMATPPhosphoryl Donor
Vmax90.9 nmol/min/mg proteinGTPPhosphoryl Donor
SpermineEnhances Phosphorylation
HeparinInhibits Phosphorylation

Data derived from in vitro studies examining the phosphorylation of DSIP. nih.gov

Degradation Pathways and Stability Considerations in Research Models

The stability and degradation of DSIP and its phosphorylated form are critical factors influencing their physiological effects. In vitro and in vivo models show that the peptide is susceptible to rapid breakdown by specific enzymes.

Incubation of DSIP in human or rat blood plasma leads to its degradation, while its phosphorylated analog, DSIP-P, demonstrates slower degradation rates. nih.gov The rapid disappearance of DSIP in blood is primarily due to enzymatic degradation. nih.gov Specifically, DSIP has a low molecular stability in vitro, with a reported half-life of approximately 15 minutes, due to the action of an aminopeptidase-like enzyme. wikipedia.org

Studies using rat brain membranes have further elucidated this process, showing that DSIP is degraded by membrane-associated peptidases. nih.gov This degradation involves the liberation of tryptophan, the N-terminal amino acid of DSIP. nih.gov The process is significantly inhibited by aminopeptidase (B13392206) inhibitors such as bestatin (B1682670) and puromycin, confirming the role of a puromycin-sensitive aminopeptidase in its inactivation. nih.gov In contrast, the phosphorylated analog exhibits greater stability, which may contribute to its more consistent and potent biological effects. nih.gov

Table 2: Degradation and Stability of DSIP
Research ModelDegrading Enzyme/PathwayKey FindingsReference
Human and Rat BloodEndogenous PeptidasesDSIP is rapidly degraded. The phosphorylated analog (P-DSIP) shows slower degradation and complex formation. nih.gov
Rat Brain MembranesPuromycin-sensitive aminopeptidaseDegradation occurs via cleavage of the N-terminal tryptophan. The process is inhibited by bestatin and puromycin. nih.gov
In VitroAminopeptidase-like enzymeDSIP exhibits a short half-life of approximately 15 minutes. wikipedia.org

Intracellular Signaling Cascades Modulated by the Peptide and its Phosphorylated Analog

The intracellular signaling pathways initiated by Delta Sleep-Inducing Peptide (DSIP) and its phosphorylated counterpart, Delta Sleep-Inducing Peptide Phosphate (B84403) (DSIP-P), are complex and involve the modulation of several key enzymatic cascades and transcription factors. Research indicates that the phosphorylation of DSIP is a critical step that may enhance or alter its biological activities by influencing its interaction with downstream cellular machinery.

Phosphorylation by Casein Kinase II:

In vitro studies have demonstrated that DSIP can serve as a substrate for casein kinase II (CK2). mdpi.com This enzyme phosphorylates DSIP at the serine residue in position 7. mdpi.com The phosphorylation of DSIP by CK2 is considered a significant post-translational modification that may regulate its function within the central nervous system. This phosphorylation event is crucial as the phosphorylated form, DSIP-P, has been shown to possess distinct and sometimes more potent biological effects compared to the non-phosphorylated peptide. researchgate.net

Modulation of Protein Kinase Cascades:

The biological effects of DSIP and DSIP-P are mediated through their interaction with and modulation of various protein kinase cascades. These cascades are central to signal transduction, amplifying initial signals and leading to diverse cellular responses.

Mitogen-Activated Protein Kinase (MAPK) Pathway: Evidence suggests that DSIP may exert some of its effects through the MAPK pathway. wikipedia.org The MAPK cascade is a critical signaling pathway involved in regulating a wide array of cellular processes, including cell proliferation, differentiation, and apoptosis. nih.gov Research has shown that DSIP can decrease the expression of the immediate early gene c-fos, a known downstream target of the MAPK signaling cascade. mdpi.com This suggests that DSIP may modulate the activity of the MAPK pathway, thereby influencing gene expression and cellular responses to external stimuli. The specific components of the MAPK pathway (e.g., ERK, JNK, p38) that are directly affected by DSIP or DSIP-P require further elucidation.

cAMP-Dependent Protein Kinase (PKA) Pathway: The phosphorylation of the cAMP response element-binding protein (CREB) is a key event in the PKA signaling pathway. Studies have shown that administration of p-DSIP can lead to an upregulation of phosphorylated CREB (p-CREB) in the hippocampus. nih.gov This finding strongly implies the involvement of the cAMP/PKA pathway in the mechanism of action of p-DSIP. nih.gov Activation of this pathway is known to play a crucial role in synaptic plasticity, memory formation, and cell survival. mdpi.com

Table 1: Protein Kinases and Transcription Factors Modulated by DSIP and DSIP-P

MoleculeModulating PeptideObserved EffectPotential Downstream Consequences
Casein Kinase II (CK2)DSIPPhosphorylates DSIP at Serine-7 mdpi.comFormation of DSIP-P, altering biological activity
Mitogen-Activated Protein Kinase (MAPK) PathwayDSIPImplied modulation via c-fos expression wikipedia.orgmdpi.comRegulation of cell proliferation, differentiation, and stress responses
cAMP Response Element-Binding Protein (CREB)DSIP-PUpregulation of phosphorylation (p-CREB) nih.govAltered gene expression related to synaptic plasticity and memory
c-FosDSIPWeakened stress-induced expression mdpi.comModulation of neuronal activity and stress adaptation

Regulation of Second Messengers and Gene Expression:

The signaling cascades initiated by DSIP and DSIP-P ultimately lead to changes in the levels of second messengers and the expression of specific genes, thereby mediating the peptide's physiological effects.

Second Messengers: While direct measurements of second messenger levels in response to DSIP-P are not extensively documented, the upregulation of p-CREB strongly suggests an increase in intracellular cyclic adenosine monophosphate (cAMP). nih.govmdpi.com cAMP acts as a second messenger that activates PKA, which in turn phosphorylates CREB. The potential modulation of other second messenger systems, such as intracellular calcium (Ca2+) and the products of phosphoinositide hydrolysis (e.g., inositol (B14025) trisphosphate and diacylglycerol), by DSIP or DSIP-P remains an area for further investigation.

Gene Expression: DSIP and its phosphorylated form have been shown to influence the expression of several genes. As mentioned, DSIP can attenuate the stress-induced expression of the immediate early gene c-fos. mdpi.com Furthermore, p-DSIP treatment has been found to increase the expression of monoamine oxidase A (MAO-A) and glutamic acid decarboxylase (GAD), while decreasing the expression of tyrosine hydroxylase (TH). nih.gov These enzymes are critically involved in the metabolism of neurotransmitters, and their altered expression can have significant effects on neuronal function. The upregulation of p-CREB by DSIP-P also points to a broader impact on the transcription of genes containing cAMP response elements in their promoters. nih.gov

Table 2: Enzymes and Genes with Altered Expression Following DSIP/DSIP-P Administration

Gene/EnzymeModulating PeptideChange in ExpressionFunctional Relevance
c-fosDSIPDecreased (during stress) mdpi.comImmediate early gene involved in neuronal activation and plasticity
Monoamine Oxidase A (MAO-A)DSIP-PIncreased nih.govEnzyme that degrades monoamine neurotransmitters
Glutamic Acid Decarboxylase (GAD)DSIP-PIncreased nih.govEnzyme responsible for the synthesis of GABA
Tyrosine Hydroxylase (TH)DSIP-PDecreased nih.govRate-limiting enzyme in the synthesis of catecholamines

Neurobiological and Neurochemical Investigations

Distribution and Localization within Biological Systems

The presence of delta sleep-inducing peptide (DSIP)-like material has been identified in both the central nervous system and various peripheral tissues and fluids, indicating its widespread influence throughout the body. It is found in both free and bound forms. nih.govnih.gov

Immunoreactivity Mapping in Central Nervous System Regions

Immunohistochemical studies have successfully mapped the distribution of DSIP-like immunoreactivity in the central nervous system of various species, including rats. Significant concentrations of DSIP have been observed in several key brain regions, suggesting its involvement in a range of neurological processes. researchgate.net

Varicose nerve fibers displaying DSIP-like immunoreactivity are found throughout the mediobasal hypothalamus. frontiersin.org The highest density of these fibers is located in the hypothalamic arcuate nucleus and the adjacent median eminence and pituitary stalk. frontiersin.org This localization provides an anatomical basis for the peptide's role in neuroendocrine regulation. frontiersin.org DSIP-like immunoreactivity is also present in the limbic system, thalamus, and brainstem. nih.govresearchgate.net In the pituitary gland, DSIP co-localizes with a variety of peptide and non-peptide mediators, including corticotropin-like intermediate peptide (CLIP), adrenocorticotrophic hormone (ACTH), melanocyte-stimulating hormone (MSH), thyroid-stimulating hormone (TSH), and melanin-concentrating hormone (MCH). nih.gov

Furthermore, DSIP-like immunoreactivity has been detected in fetal rat brains, with levels increasing shortly before birth, indicating its availability throughout early development. nih.gov

Table 1: Distribution of DSIP-like Immunoreactivity in the Central Nervous System

Brain Region Observation Implied Function
Hypothalamus High concentration of immunoreactive nerve fibers, especially in the arcuate nucleus and median eminence. frontiersin.org Neuroendocrine regulation. frontiersin.org
Limbic System Presence of DSIP in both free and bound forms. nih.gov Modulation of emotion and memory.
Pituitary Gland Co-localization with ACTH, MSH, TSH, and MCH. nih.gov Hormonal regulation. nih.gov
Thalamus Detection of DSIP-like immunoreactivity. researchgate.net Relay of sensory and motor signals, regulation of consciousness and sleep.
Brainstem Detection of DSIP-like immunoreactivity. researchgate.net Regulation of cardiac and respiratory function, consciousness, and the sleep cycle.

Extracerebral Presence in Peripheral Organs and Biological Fluids

Beyond the central nervous system, DSIP-like material is widespread in peripheral organs and biological fluids. Radioimmunoassay studies in rats have revealed its presence in various tissues, where it appears to exist predominantly in a large, protein-bound form that can be dissociated into smaller immunoreactive peptides. nih.gov

The concentration of DSIP-like material varies across different organs, with the stomach exhibiting the highest levels. nih.gov It is also found in the liver, muscle, gut secretory cells, and the pancreas, where it co-localizes with glucagon (B607659). nih.govnih.gov In terms of biological fluids, DSIP-like material has been identified in the plasma of several mammalian species and in human breast milk. nih.gov The peptide is capable of crossing the blood-cerebrospinal fluid barrier.

Table 2: Concentration of DSIP-like Immunoreactivity in Rat Peripheral Organs

Organ Concentration (pg/mg tissue)
Stomach 849
Muscle 86

Data derived from radioimmunoassay studies in rats. nih.gov

Interaction with Neurotransmitter Systems

DSIP exerts its physiological effects in part through its complex interactions with various neurotransmitter systems. Research indicates that it can modulate monoaminergic, GABAergic, and glutamatergic pathways, as well as influence the activity of key enzymes involved in neurotransmitter synthesis.

Modulatory Effects on Monoaminergic Pathways

DSIP has been shown to interact with monoaminergic systems, which are crucial for the regulation of mood, arousal, and various physiological processes. Studies have demonstrated that DSIP can partially mitigate stress-induced alterations in the activity of mitochondrial monoamine oxidase type A (MAO-A), an enzyme responsible for degrading monoamine neurotransmitters, and can also affect serotonin (B10506) levels in the brain under hypoxic stress.

Furthermore, DSIP exhibits a direct interaction with adrenergic transmission. It has been found to modulate the stimulation of N-acetyltransferase (NAT) activity in the rat pineal gland, an effect that involves the alpha 1-adrenergic receptor. nih.gov This suggests that DSIP can influence the response of adrenergic receptors to their agonists. nih.gov Some research also points to a potential interaction with dopaminergic mechanisms, through which DSIP may inhibit the release of somatostatin (B550006). researchgate.net

Influence on GABAergic and Glutamatergic Systems

The balance between the primary inhibitory neurotransmitter, gamma-aminobutyric acid (GABA), and the primary excitatory neurotransmitter, glutamate (B1630785), is fundamental for normal brain function. DSIP has been found to influence both of these systems.

Studies have shown that DSIP can significantly and in a dose-dependent manner, potentiate GABA-activated currents in hippocampal and cerebellar neurons. nih.gov This enhancement of GABAergic inhibition could contribute to some of its observed physiological effects. researchgate.net

Conversely, DSIP appears to have an inhibitory effect on the glutamatergic system. It has been observed to block N-methyl-D-aspartate (NMDA)-activated potentiation in cortical and hippocampal neurons. nih.gov DSIP also modulates the activity of presynaptic NMDA receptors, which is evident from changes in calcium ion uptake into synaptosomes of the cerebral cortex following stimulation with glutamate and NMDA. nih.gov

Table 3: Effects of DSIP on GABAergic and Glutamatergic Systems

Neurotransmitter System Effect of DSIP Observed in
GABAergic Potentiates GABA-activated currents. nih.gov Hippocampal and cerebellar neurons. nih.gov
Glutamatergic Blocks NMDA-activated potentiation. nih.gov Cortical and hippocampal neurons. nih.gov
Glutamatergic Modulates presynaptic NMDA receptors. nih.gov Synaptosomes of the brain cortex. nih.gov

Regulation of Acetyltransferase Activity

DSIP has been shown to modulate the activity of N-acetyltransferase (NAT), a key enzyme in the synthesis of melatonin (B1676174) in the pineal gland. The activity of NAT is typically induced by adrenergic agonists. nih.gov

Research has demonstrated that DSIP can reduce the nocturnal increase of NAT activity in the rat pineal gland in a dose-dependent manner. nih.gov In vitro studies have further revealed that DSIP can attenuate the stimulation of NAT by adrenergic drugs such as isoproterenol (B85558) and phenylephrine (B352888). nih.gov Interestingly, while DSIP alone did not influence NAT activity in vitro, it did produce a slight stimulation in vivo. nih.gov The modulatory effect of DSIP on NAT activity appears to be mediated through its interaction with the alpha 1-adrenergic receptor. nih.gov

Receptor-Mediated Actions

The biological effects of DSIP and its phosphorylated counterpart are mediated through complex interactions with several key receptor systems in the central nervous system. These interactions are not always direct, often involving the modulation of other neurotransmitter systems.

Alpha-1 Adrenergic Receptor Modulation

Investigations into the neurochemical effects of DSIP have revealed a significant modulatory role on the alpha-1 adrenergic receptor system, particularly within the rat pineal gland. Studies have shown that both DSIP and its phosphorylated analog, referred to as P-DSIP or 2nMP-DSIP, can enhance the activity of N-acetyltransferase (NAT), an enzyme critical for melatonin synthesis. nih.gov This enhancement is specifically observed when NAT activity is stimulated by norepinephrine (B1679862). nih.gov

Interestingly, some research has indicated that DSIP can also reduce the nocturnal increase of NAT activity in a dose-dependent manner, suggesting a complex and potentially state-dependent regulatory role. nih.gov Another study reported that DSIP at certain doses attenuated the stimulation of NAT by adrenergic drugs like isoproterenol and phenylephrine in vivo and in vitro. nih.gov

Table 1: Effect of DSIP and its Phosphorylated Analog on Norepinephrine-Induced N-Acetyltransferase (NAT) Activity
CompoundConcentrationEffect on Norepinephrine-Induced NAT ActivityEffect of Prazosin (Alpha-1 Antagonist)Reference
DSIP20-300 nMSignificant EnhancementEliminated Enhancement nih.gov
P-DSIP (2nMP-DSIP)Not specifiedSimilar Enhancement to DSIPEliminated Enhancement nih.gov

NMDA Receptor Involvement

The interaction of DSIP with the N-methyl-D-aspartate (NMDA) receptor system appears to be a crucial aspect of its neuroprotective and modulatory functions. Research suggests that the effects of DSIP on neuronal activity in various brain regions, including the sensorimotor cortex, dorsal hippocampus, ventral anterior thalamic nucleus, and lateral hypothalamus, are mediated through NMDA receptors. nih.gov

Microiontophoretic application of DSIP has been shown to predominantly activate neurons in these brain areas. nih.gov However, when applied prior to glutamate, DSIP prevents the expected increase in neuronal activity, suggesting an antagonistic or modulatory effect on glutamate's excitatory action. nih.gov The involvement of NMDA receptors is further supported by the observation that the number of neurons activated by DSIP is significantly reduced following the application of MK-801, a non-competitive NMDA receptor antagonist. nih.gov

Further studies have elaborated on this relationship, demonstrating that DSIP can block NMDA-activated potentiation in cortical and hippocampal neurons. nih.gov It also appears to modulate the activity of presynaptic NMDA receptors. nih.gov Evidence for a neuroprotective role comes from in vivo experiments where the administration of DSIP significantly increased the dose of NMDA required to induce clonic and tonic convulsions in rats. researchgate.net

Table 2: Neuroprotective Effect of DSIP Against NMDA-Induced Convulsions in Rats
Convulsive EndpointED100 of NMDA (Control)Fold Increase in NMDA ED100 with DSIPReference
Clonic Convulsions0.53 µg2.3-fold researchgate.net
Tonic Extension of Forelimbs5.02 µg4.46-fold researchgate.net

Opioid Receptor Interactions

The relationship between DSIP and the opioid system is indirect but significant. Studies have definitively shown that DSIP does not bind directly to any subtype of opioid receptors. nih.gov Instead, its influence on the opioid system is mediated by its ability to stimulate the release of endogenous opioid peptides, specifically Met-enkephalin. nih.gov

In vitro experiments using superfused slices of the rat lower brainstem have demonstrated that DSIP, at concentrations ranging from 1 pM to 1 nM, significantly stimulates the release of immunoreactive Met-enkephalin. nih.gov This effect is calcium-dependent, indicating a physiological release mechanism. nih.gov Further research has shown that DSIP can trigger this release from synaptosomes in various brain regions, including the cortex, hypothalamus, and midbrain at concentrations of 10⁻¹⁰ M and 10⁻⁹ M, and in the hippocampus and thalamus at 10⁻⁹ M. nih.gov This suggests that DSIP acts on the nerve endings of Met-enkephalin-containing neurons, inducing a calcium influx that leads to the release of this pentapeptide. nih.gov This indirect action on the opioid system may contribute to some of the analgesic and stress-reducing effects attributed to DSIP. nih.gov

Table 3: DSIP-Induced Release of Immunoreactive Met-enkephalin (iME) in Rat Brain Regions
Brain RegionEffective DSIP ConcentrationReference
Lower Brainstem1 pM - 1 nM nih.gov
Cortex10⁻¹⁰ M and 10⁻⁹ M nih.gov
Hypothalamus10⁻¹⁰ M and 10⁻⁹ M nih.gov
Midbrain10⁻¹⁰ M and 10⁻⁹ M nih.gov
Hippocampus10⁻⁹ M nih.gov
Thalamus10⁻⁹ M nih.gov

Electrophysiological Correlates of Peptide Activity

The administration of DSIP is associated with distinct changes in the electroencephalogram (EEG), most notably an increase in delta and spindle activity. wikipedia.org This effect on slow-wave activity is a hallmark of its physiological action and has been observed in various animal models. nih.govnih.gov

Studies in rats have shown that intraperitoneal injection of DSIP leads to a significant increase in EEG output in the delta frequency range (1-4 Hz). nih.govnih.gov Power spectral analysis of EEG recordings following DSIP administration revealed a statistically significant enhancement of delta wave activity at multiple time points over a 12-hour period. nih.gov Bursts of high-amplitude EEG in the 1-9 Hz range, encompassing both delta and theta waves, were also more frequent in DSIP-treated animals. nih.gov An analog of DSIP, [D-Ala4]DSIP-NH2, which has better penetrance of the blood-brain barrier, was found to produce an even more significant increase in delta waves, as well as a notable increase in theta activity. nih.gov

However, the electrophysiological effects of DSIP may be complex and context-dependent. A study in humans under isoflurane (B1672236) anesthesia found that DSIP paradoxically reduced delta rhythm and lightened the depth of anesthesia as measured by the Bispectral Index (BIS). researchgate.net This suggests that the peptide's effects on brain electrical activity can be influenced by the underlying physiological or pharmacological state.

Table 4: Electrophysiological Effects of DSIP Administration
Study TypeSubjectDSIP Effect on EEGReference
In vivoRatsSignificant increase in delta wave electrical activity. nih.gov
In vivoRatsEnhanced power spectra and wave activity in the delta range. nih.gov
In vivo (Analog)RatsSignificant increase in delta and theta activity with [D-Ala4]DSIP-NH2. nih.gov
Human Study (under anesthesia)HumansParadoxical reduction in delta rhythm. researchgate.net

Physiological Roles and Biological Activities in Animal Models

Regulation of Neuroendocrine Axes

DSIP-P has been shown to exert significant influence over the intricate communication network of the neuroendocrine system, particularly the hypothalamic-pituitary axis. wikipedia.orgphoenixpeptide.commdpi.com Its modulatory effects extend to the release of several key hormones, highlighting its role as a potential regulator of endocrine function.

Hypothalamic-Pituitary Axis Modulation

The hypothalamic-pituitary axis is a critical regulator of numerous physiological processes, and DSIP has been found to interact with this system at multiple levels. wikipedia.org In the pituitary, DSIP co-localizes with a variety of peptide hormones and releasing factors, including corticotropin-like intermediate peptide (CLIP), adrenocorticotrophic hormone (ACTH), melanocyte-stimulating hormone (MSH), and thyroid-stimulating hormone (TSH). wikipedia.org This anatomical proximity suggests a potential for direct interaction and modulation of pituitary hormone secretion. Furthermore, evidence supports the regulation of DSIP by glucocorticoids, further integrating it into the feedback loops of the hypothalamic-pituitary-adrenal (HPA) axis. wikipedia.org

Influence on Growth Hormone Release Mechanisms

DSIP has demonstrated a stimulatory effect on the release of growth hormone (GH) in animal models. nih.gov Studies in rats have shown that intraventricular injection of DSIP can induce a significant and sustained elevation of plasma GH levels. nih.gov This effect is believed to be mediated through actions at both the hypothalamic and pituitary levels.

At the hypothalamic level, the GH-releasing effect of DSIP appears to involve a dopaminergic mechanism. nih.gov Pre-treatment of animals with pimozide, a dopamine (B1211576) receptor blocker, was found to inhibit the DSIP-induced increase in GH. nih.gov This suggests that DSIP may stimulate the release of GH-releasing hormone (GHRH) or inhibit the release of somatostatin (B550006) from the hypothalamus via dopaminergic pathways. nih.gov

Direct effects on the pituitary have also been observed. In vitro studies using dispersed pituitary cells from ovariectomized rats showed a dose-dependent increase in GH release when incubated with DSIP. nih.gov This indicates that DSIP can act directly on pituitary somatotrophs to stimulate GH secretion. nih.gov The physiological significance of this is underscored by findings that passive immunization against DSIP can block the natural increase in slow-wave sleep and associated GH release following sleep deprivation in rats. karger.com This suggests that endogenous DSIP may be a physiological stimulus for sleep-related GH release. karger.com

Interactive Table: Effect of Intraventricular DSIP Injection on Plasma Growth Hormone in Rats

Time Post-Injection (minutes)Plasma GH Concentration (ng/mL) - Control (Diluent)Plasma GH Concentration (ng/mL) - DSIP (5 µg)
0~25~25
30~20~50
60~20~60
120~25~55
Statistically significant increase compared to control. Data adapted from research findings. nih.gov

Corticotropin (B344483) Releasing Factor Attenuation

DSIP has been shown to attenuate the effects of corticotropin-releasing factor (CRF), a key hormone in the stress response. nih.gov In studies involving rats, intravenous injection of DSIP significantly reduced the CRF-stimulated release of corticosterone (B1669441). nih.gov This inhibitory effect appears to be localized to the pituitary gland, as DSIP did not alter the corticosterone release induced by direct administration of adrenocorticotropic hormone (ACTH). nih.gov These findings suggest that DSIP can modulate the HPA axis by dampening the pituitary's response to CRF, thereby reducing the downstream release of stress hormones. nih.gov This action is consistent with the broader stress-protective properties attributed to the peptide. mdpi.com

Luteinizing Hormone Release Modulation

DSIP has been demonstrated to stimulate the release of luteinizing hormone (LH) in animal models, indicating a role in the regulation of the hypothalamic-pituitary-gonadal axis. wikipedia.orgmdpi.comnih.govnih.gov This effect, however, appears to be dependent on the hormonal status of the animal and is mediated at the hypothalamic level. nih.govnih.gov

In ovariectomized rats, intraventricular administration of DSIP failed to alter LH release on its own. nih.gov However, in ovariectomized rats primed with estrogen and progesterone, DSIP promptly stimulated LH release. nih.gov This suggests that the responsiveness of the LH release mechanism to DSIP is influenced by the steroid hormone environment. nih.gov

The primary site of action for DSIP's effect on LH release is the hypothalamus. nih.gov In vitro studies have shown that DSIP does not directly stimulate LH release from pituitary cells. nih.govnih.gov Instead, DSIP has been found to significantly increase the release of Luteinizing Hormone-Releasing Hormone (LHRH), also known as Gonadotropin-Releasing Hormone (GnRH), from incubated median eminence fragments of male rats. nih.gov Further supporting this hypothalamic mechanism, immunocytochemical studies have revealed the colocalization of DSIP-like and GnRH-like immunoreactivities within the same neurosecretory vesicles in the rat median eminence. karger.com This anatomical evidence strongly suggests a coordinated regulation and potential co-secretion of these two peptides, which could play a physiological role in events such as sleep-related LH release. karger.comnih.gov

Interactive Table: Effect of DSIP on LHRH Release from Rat Median Eminence In Vitro

DSIP Concentration (M)LHRH Released (pg/mg tissue) - ControlLHRH Released (pg/mg tissue) - DSIP
10⁻¹⁰~15~18
10⁻⁹~15~20
10⁻⁸~15~25
10⁻⁷~15~40
Statistically significant increase compared to control. Data adapted from research findings. nih.gov

Adaptive and Stress-Protective Mechanisms

Beyond its neuroendocrine roles, DSIP has been implicated in mechanisms that help animals adapt to and cope with stress. mdpi.com

Mitigation of Stress-Induced Physiological Responses

DSIP exhibits significant stress-protective properties in animal models. mdpi.comyoutube.com Administration of DSIP has been shown to increase the resistance of rats to emotional stress. mdpi.comyoutube.com For instance, in rats subjected to stressors, pretreatment with DSIP was found to decrease classical physiological markers of stress, such as adrenal hypertrophy and thymic involution. mdpi.com

One of the ways DSIP may confer this protection is by modulating the levels of other neuropeptides involved in the stress response. mdpi.com For example, DSIP administration has been shown to increase the content of Substance P in the hypothalamus of rats, a change that is associated with increased resistance to emotional stress. mdpi.com Furthermore, DSIP has been observed to reduce the neuronal activity and improve blood supply in the brains of stressed animals subjected to brain ischemia. These findings collectively point to a role for DSIP in mitigating the detrimental physiological consequences of stress. mdpi.comyoutube.com

Impact on Brain Metabolism Under Stress Conditions

DSIP has been shown to exert a normalizing influence on brain metabolism, particularly under conditions of stress. In animal models of schizophrenia-like conditions induced by long-term amphetamine treatment, DSIP acts as an adaptogen, helping to correct the injured brain metabolism. mdpi.com Its metabolic effects are also evident under hypoxia stress, where it can partially limit stress-induced changes. nih.gov

One of the key mechanisms through which DSIP appears to modulate brain metabolism is by enhancing the efficiency of oxidative phosphorylation in brain mitochondria. nih.gov Studies have demonstrated that DSIP can significantly increase the rate of phosphorylated respiration (V3) without altering the rate of uncoupled respiration. nih.gov This leads to an enhanced respiratory control ratio and an increased rate of ADP phosphorylation, ultimately boosting ATP production. nih.gov This effect is crucial under hypoxic conditions, as pretreatment with DSIP has been found to completely inhibit the hypoxia-induced reduction of mitochondrial respiratory activity in rats. nih.gov

Furthermore, DSIP has been observed to normalize the activities of monoamine oxidase (MAO) through its interaction with serotonergic and adrenergic systems. mdpi.com Specifically, under hypoxic stress, DSIP has been found to partially restrict the stress-induced changes in the activity of mitochondrial monoamine oxidase type A (MAO-A) and serotonin (B10506) levels in the rat brain. nih.gov

Table 1: Effects of DSIP on Brain Metabolism in Animal Models

Model/Condition Animal Model Key Findings Reference
Amphetamine-Induced Stereotypy Rat Normalizes brain metabolism injured by long-term amphetamine treatment. mdpi.com
Hypoxia Stress Rat Partially restricts stress-induced changes in MAO-A activity and serotonin levels. nih.gov
Hypoxia Rat Completely inhibits hypoxia-induced reduction of mitochondrial respiratory activity. nih.gov
In vitro brain mitochondria Rat Increases the rate of phosphorylated respiration and enhances the efficiency of oxidative phosphorylation. nih.gov

Regulation of Cellular Responses to Stress

DSIP demonstrates significant stress-protective and adaptive activities. mdpi.com It is suggested that the protective effects of the peptide may be based on a decline in the synthesis rate of stress protein factors. mdpi.com Cellular stress responses are crucial for detecting the effects of stress on cells and activating protective mechanisms to promote resilience. nih.gov These pathways can also regulate whole-organism responses to stress, including behavioral adaptations. nih.gov

In the context of cold stress, DSIP has been shown to restore the prooxidant-antioxidant balance in rats. nih.gov Cold stress typically displaces this balance by increasing the activity of pro-oxidant enzymes like xanthine (B1682287) oxidase and decreasing the activity of antioxidant enzymes. nih.gov Preliminary administration of DSIP counteracts these effects by normalizing myeloperoxidase activity in blood neutrophils, decreasing xanthine oxidase activity, and increasing the activity of antioxidant enzymes in tissues and erythrocytes. nih.gov This suggests a direct role for DSIP in regulating cellular responses to environmental stressors.

Table 2: DSIP's Regulation of Cellular Stress Responses in Animal Models

Stress Model Animal Model Effect of DSIP Reference
Cold Stress Rat Restored prooxidant-antioxidant balance, normalized myeloperoxidase activity, decreased xanthine oxidase activity, and increased antioxidant enzyme activity. nih.gov
General Stress Rat Suggested to decrease the synthesis rate of stress protein factors. mdpi.com

Neuroprotective Research

DSIP has demonstrated notable neuroprotective properties in various animal models of neuronal injury, particularly in the context of ischemia and hypoxia.

Ischemia and Hypoxia Models and Outcomes

In models of global brain ischemia in Wistar rats, treatment with DSIP several hours prior to the ischemic event improved locomotor functions and reduced lethality. mdpi.com Furthermore, DSIP reduced neuronal activity and improved blood supply to the brain in stressed animals subjected to brain ischemia. mdpi.com In a model of focal stroke induced by intraluminal middle cerebral artery occlusion (MCAO) in Sprague-Dawley rats, intranasal administration of DSIP, while not significantly reducing the brain infarction volume, led to accelerated recovery of motor functions. mdpi.comnih.gov

Studies investigating the effects of DSIP in rats with cerebral ischemia induced by bilateral compression of both carotid arteries found that the peptide had pronounced anti-ischemic effects, evident within 24 hours. nih.gov These effects included reductions in the severity of postural abnormalities and a decrease in lethality. nih.gov An antihypoxic effect of DSIP has also been demonstrated in vitro, where it activated oxidative phosphorylation and increased the resistance of brain neurons to hypoxia. mdpi.com

Table 3: Neuroprotective Effects of DSIP in Ischemia and Hypoxia Animal Models

Ischemia/Hypoxia Model Animal Model Outcomes Reference
Global Brain Ischemia Wistar Rat Improved locomotor functions, reduced lethality, reduced neuronal activity, and improved cerebral blood supply. mdpi.com
Focal Stroke (MCAO) Sprague-Dawley Rat Accelerated recovery of motor functions. mdpi.comnih.gov
Bilateral Carotid Artery Compression Rat Reduced severity of postural abnormalities and decreased lethality. nih.gov
In vitro Hypoxia Rat Brain Neurons Activated oxidative phosphorylation and increased resistance to hypoxia. mdpi.com

Neuronal Survival and Functional Recovery Paradigms

The neuroprotective effects of DSIP translate into improved neuronal survival and functional recovery in animal models. The recovery of motor function in DSIP-treated animals is thought to be associated with its effects on glutamate (B1630785) and GABA receptors in various brain regions, including the cortex, thalamus, hypothalamus, hippocampus, and cerebellum. mdpi.com DSIP has been shown to potentiate GABA-activated currents in hippocampal and cerebellar neurons. mdpi.com

In a focal stroke model in Sprague-Dawley rats, animals treated with DSIP showed a significantly improved performance in a rotarod test, indicating recovery of motor coordination. mdpi.com This functional recovery may be linked to the rescuing of neurons in the motor cortex and subcortical structures involved in motor control. mdpi.com The mechanisms for this neuronal rescue may include DSIP's effects on biosynthetic processes in the brain. mdpi.com

Oxidative Stress Reduction and Antioxidant Enzyme Gene Expression

A key mechanism underlying the neuroprotective effects of DSIP is its ability to mitigate oxidative stress. Ischemia and reperfusion are known to activate a cascade of metabolic reactions that lead to the overproduction of reactive oxygen species (ROS) and reactive nitrogen species (RNS), which cause significant cellular damage. mdpi.com DSIP has been reported to reduce the stress-induced overproduction of free radicals in the central nervous system and prevent neuronal death. mdpi.com

The antioxidant mechanism of DSIP involves an increase in the activity of key antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase. mdpi.com This is mediated by an increase in the expression of the genes encoding these enzymes, an effect that has been observed in aging animals. mdpi.com In rats exposed to cold stress, DSIP administration led to an increase in the activities of superoxide dismutase, catalase, glutathione peroxidase, and glutathione reductase in tissues and erythrocytes. nih.gov

Table 4: DSIP's Impact on Oxidative Stress and Antioxidant Enzymes

Condition Animal Model Effect on Oxidative Stress/Antioxidant Enzymes Reference
Ischemia-Reperfusion Rat Increases the activity of superoxide dismutase (SOD) and glutamate peroxidase. mdpi.com
Aging Rat Increases the expression of genes encoding SOD and glutathione peroxidase. mdpi.com
Cold Stress Rat Increases the activities of superoxide dismutase, catalase, glutathione peroxidase, and glutathione reductase. nih.gov

Circadian and Behavioral Rhythms

DSIP and its phosphorylated analogue, DSIP-P, have been shown to influence circadian locomotor activity in rats. Daily intravenous evening injections of DSIP in rats adapted to a constant 24-hour light-dark cycle resulted in changes to their circadian locomotor behavior. nih.gov After three days, the typically high locomotor activity during the dark phase was reduced, while the animals became relatively more active during the light (sleeping) phase. nih.gov

Similar, but more rapid and pronounced, changes were observed with DSIP-P. nih.gov The peptide and its analogue induced a relative reversal or shift of the circadian locomotor activity phases, which was opposite to the established light-dark conditions. nih.gov These findings suggest that DSIP exerts complex "programming" effects on circadian activities, extending beyond a simple sleep-inducing function. nih.gov The peptide's influence on circadian rhythms may be linked to its interactions with serotonin and melatonin (B1676174). peptidesciences.com

Cognitive and Memory Processes

Spatial navigational memory, a critical cognitive function, has been a focus of research into the effects of DSIP-P. Studies utilizing the Morris water maze (MWM), a standard test for spatial learning and memory in rodents, have provided significant insights. In rats subjected to chronic hypobaric hypoxia, a condition known to impair cognitive function and sleep architecture, DSIP-P has demonstrated a restorative effect on spatial memory. nih.govfrontiersin.org Treatment with p-DSIP in these animals led to improved performance in the MWM task. nih.gov This improvement in spatial memory is thought to be linked to the peptide's ability to improve sleep quality, as non-rapid eye movement (NREM) sleep plays a major role in memory consolidation. frontiersin.orgresearchgate.net The positive impact of p-DSIP on MWM performance suggests its potential to mitigate cognitive deficits associated with sleep disruption. researchgate.net

The cAMP response element-binding protein (CREB) is a cellular transcription factor that plays a pivotal role in the formation of long-term memories. nih.gov The phosphorylation of CREB (pCREB) is a key step in activating the downstream gene expression necessary for memory consolidation. nih.gov Research has established a direct link between the administration of p-DSIP, improved spatial memory, and the upregulation of CREB phosphorylation in the hippocampus, a brain region critical for memory. nih.gov

In a study investigating the effects of p-DSIP on rats exposed to high-altitude conditions, it was found that the peptide not only improved sleep and spatial memory but also restored the levels of p-CREB in the hippocampus. nih.gov This suggests that the memory-enhancing effects of p-DSIP are mediated, at least in part, through the activation of the CREB signaling pathway. nih.gov The study also noted that the use of naloxone, an opioid receptor antagonist, counteracted the beneficial effects of p-DSIP on both memory and CREB phosphorylation, indicating an involvement of the opioid system in these processes. nih.gov The disruption of memory consolidation through the downregulation of CREB signaling has been observed in cases of sleep deprivation, further highlighting the importance of the relationship between sleep, CREB, and memory.

Study Focus Animal Model Key Findings on Cognitive and Memory Processes Reference
Restoration of spatial memory and p-CREB expressionRats under hypobaric hypoxiap-DSIP improved performance in the Morris water maze and upregulated CREB phosphorylation in the hippocampus. nih.gov
Role of p-DSIP on sleep and spatial memory impairmentRats under chronic hypobaric hypoxiaImproved Morris water maze performance was observed in p-DSIP treated rats, linked to improved sleep quality. frontiersin.orgresearchgate.net

Research Methodologies and Experimental Approaches

Peptide Isolation and Purification Techniques

The initial isolation of DSIP from the cerebral venous blood of rabbits undergoing thalamic electrical stimulation was a landmark achievement that paved the way for further research. jmb.or.krpaulinamedicalclinic.com This process required advanced purification strategies to separate the nonapeptide from a complex mixture of blood components.

Modern approaches to obtain pure DSIP or DSIP-P often involve recombinant DNA technology. jmb.or.kr For instance, a common method is to express DSIP as a fusion protein in Escherichia coli, often linked to a larger protein like Glutathione (B108866) S-transferase (GST). jmb.or.krkoreascience.kr This technique facilitates purification using affinity chromatography. jmb.or.krkoreascience.kr

The general workflow for recombinant DSIP purification can be summarized as follows:

Expression : Artificially synthesized DNA encoding the DSIP sequence is inserted into an expression vector (e.g., pGEX-KG) and introduced into E. coli. jmb.or.krkoreascience.kr The bacteria then produce the GST-DSIP fusion protein.

Affinity Chromatography : The bacterial lysate is passed through a GST affinity column. The GST portion of the fusion protein binds specifically to the column resin, while other proteins are washed away. jmb.or.kr

Cleavage : The DSIP is cleaved from the GST tag while still bound to the resin, often using an enzyme like thrombin. jmb.or.kr

Final Purification : The released DSIP is further purified using techniques such as filtration and reverse-phase high-performance liquid chromatography (RP-HPLC). jmb.or.krnih.gov This step is crucial for separating the peptide from the cleavage enzyme and any remaining impurities. jmb.or.kr The final yield of pure DSIP from a one-liter culture of E. coli can be around 1.2 mg. jmb.or.krkoreascience.kr

Alternative expression systems, such as the yeast Pichia pastoris, have also been utilized to produce DSIP fusion proteins, which are then purified using a combination of ion-exchange and affinity chromatography methods like DEAE Sepharose FF, Phenyl Sepharose HP, and Blue Sepharose 6 FF. nih.goveurekaselect.com

Table 1: Summary of Recombinant DSIP Purification Steps

Step Technique Purpose Reference
Expression Recombinant DNA in E. coli or P. pastoris To produce DSIP as a fusion protein (e.g., GST-DSIP). jmb.or.krnih.gov
Initial Capture GST Affinity Chromatography To specifically bind and isolate the GST-DSIP fusion protein from the cell lysate. jmb.or.krkoreascience.kr
Peptide Release Enzymatic Cleavage (e.g., Thrombin) To separate DSIP from its fusion partner (GST). jmb.or.kr
Final Purification Reverse-Phase HPLC To obtain highly purified, intact DSIP, free from enzymes and other contaminants. jmb.or.krnih.gov

Analytical and Immunochemical Methods for Detection

Detecting and quantifying DSIP and DSIP-P in various tissues and fluids requires highly sensitive and specific analytical methods. Immunochemical techniques and mass spectrometry are the cornerstones of this research. paulinamedicalclinic.comnih.gov

Radioimmunoassay (RIA) is a highly sensitive technique used to measure the concentration of DSIP-like immunoreactivity (DSIP-LI) in biological samples such as body fluids and tissue extracts. nih.govnih.govnih.gov The method's development was a significant step forward, allowing for the detection of DSIP at concentrations as low as 0.1 ng/ml. nih.gov

The core of the RIA for DSIP involves:

Tracer Preparation : A derivative of DSIP, such as a p-hydroxyphenylpropionic acid conjugate, is synthesized and radioactively labeled with iodine isotopes. nih.gov This labeled peptide is then purified using reversed-phase HPLC to ensure high specific activity. nih.gov

Competitive Binding : A specific antibody against DSIP is used. In the assay, an unknown amount of DSIP in a sample competes with a known amount of the radiolabeled DSIP tracer for binding to a limited number of antibody sites.

Quantification : By measuring the radioactivity of the antibody-bound fraction, the concentration of DSIP in the original sample can be determined by comparing it to a standard curve. mybiosource.com

RIA has been instrumental in demonstrating the presence of DSIP-like material not only in the brain but also in peripheral organs and the plasma of several mammalian species. paulinamedicalclinic.comnih.govnih.gov

Immunohistochemistry (IHC) provides crucial information about the anatomical distribution of DSIP-like material within tissues. paulinamedicalclinic.comnih.govnih.gov This technique uses antibodies that specifically bind to DSIP, which are then visualized using fluorescent or enzymatic labels.

IHC studies have revealed the widespread distribution of DSIP-like immunoreactivity throughout the central nervous system and in peripheral tissues. paulinamedicalclinic.comnih.govnih.gov Key findings include:

In the Brain : DSIP-immunoreactive cell bodies and fibers have been identified in various brain regions, including the hypothalamus and the limbic system. nih.govwikipedia.org

In the Pituitary Gland : DSIP has been shown to co-localize with numerous other peptide hormones in the pituitary, such as adrenocorticotropic hormone (ACTH) and melanin-concentrating hormone (MCH). nih.govnih.govwikipedia.org

In Peripheral Tissues : DSIP-like immunoreactivity has also been detected in endocrine cells of the gut and pancreas. nih.govwikipedia.org

These localization studies, often using indirect immunofluorescence, have provided evidence that DSIP may act as a neuromodulator or a hypophysiotropic factor. nih.gov The specificity of the staining is typically confirmed by pre-adsorbing the antibody with synthetic DSIP, which should abolish the signal. paulinamedicalclinic.com

Mass spectrometry (MS) is an indispensable tool for the definitive characterization of peptides like DSIP and DSIP-P. It provides precise information about molecular weight and amino acid sequence, confirming the identity and purity of the peptide.

In studies involving recombinant DSIP, Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) is used to verify the mass of the purified peptide. jmb.or.krkoreascience.kr For example, after purification from E. coli, the recombinant DSIP exhibited a peak at an m/z (mass-to-charge ratio) of 1125.4221 [M+H]+, which helped identify the presence of an N-terminal fragment that required further chemical processing to remove. jmb.or.kr The final, intact DSIP has a calculated molecular weight of 849 Daltons. paulinamedicalclinic.comnih.gov

More advanced MS workflows, such as dELTA-MS, are being developed to identify post-translational modifications like phosphorylation. nih.gov Although not yet specifically applied to DSIP-P in the provided search results, these methods enzymatically leave a signature phosphate (B84403) group on modified residues, which can then be detected by MS, offering a powerful approach to map phosphorylation sites on peptides and proteins. nih.gov

In Vitro Experimental Models

In vitro models are essential for studying the specific biochemical processes involving DSIP-P, particularly its formation through phosphorylation.

The phosphorylation of DSIP to DSIP-P is a key area of investigation, as the phosphorylated form exhibits distinct biological activities. medchemexpress.com Enzymatic assays are used to identify the enzymes responsible for this modification and to study the kinetics of the reaction. nih.gov

A significant finding from in vitro studies is that Casein Kinase II (CKII) can phosphorylate DSIP. nih.gov In these experiments, DSIP serves as a substrate for CKII, which catalyzes the transfer of a phosphate group from a donor molecule. nih.gov

Key characteristics of this enzymatic reaction identified through in vitro assays include:

Substrate Kinetics : The reaction follows Michaelis-Menten kinetics, with an apparent Km (substrate concentration at half-maximal velocity) of 20 mM and a Vmax (maximum reaction velocity) of 90.9 nmol/min/mg of protein. nih.gov

Phosphoryl Donors : The assay demonstrated that CKII could use both adenosine (B11128) triphosphate (ATP) and guanosine (B1672433) triphosphate (GTP) as phosphoryl donors to phosphorylate DSIP. nih.gov

Modulators : The phosphorylation of DSIP by CKII was found to be inhibited by heparin and enhanced by spermine (B22157). nih.gov

These results establish DSIP as a viable substrate for CKII in vitro, providing a molecular basis for the endogenous existence of DSIP-P. nih.gov

Table 2: Kinetic Parameters of DSIP Phosphorylation by Casein Kinase II

Parameter Value Unit Significance Reference
Apparent Km 20 mM Indicates the substrate concentration at which the reaction rate is half of Vmax. nih.gov
Apparent Vmax 90.9 nmol/min/mg Represents the maximum rate of the enzymatic reaction under the tested conditions. nih.gov
Phosphoryl Donors ATP, GTP - Shows the versatility of the kinase in utilizing different energy sources for phosphorylation. nih.gov

Cell Culture Systems for Mechanistic Investigations

Cell culture systems provide a controlled environment to investigate the direct cellular and molecular mechanisms of DSIP and p-DSIP, eliminating the systemic complexities of a whole organism. Researchers utilize these in vitro models to study biosynthesis, membrane interactions, and intracellular signaling pathways.

Primary cell cultures, particularly from nervous and endocrine tissues, have been instrumental. For instance, studies using mouse anterior pituitary primary cell cultures have been employed to investigate the biosynthesis and processing of DSIP-like material. These experiments, using pulse/chase incubation with radiolabeled amino acids followed by immunoprecipitation and SDS/PAGE, identified several precursor proteins (50-60 kDa) that are processed into smaller intermediates and ultimately to a DSIP-related glycopeptide. genemedics.com This demonstrates the utility of cell culture in tracing the production pathway of endogenous DSIP-like molecules.

Cultured brain microvessel endothelial cells serve as a critical in vitro model of the blood-brain barrier (BBB). ku.edu Studies with these cell monolayers are used to characterize the permeability and transport mechanisms of peptides like DSIP. ku.edu Such research has helped determine that intact DSIP can cross the BBB, a crucial factor for its potential as a centrally acting agent. ku.edu Some investigations suggest this occurs via simple transmembrane diffusion, while others point to a facilitative carrier-mediated process. ku.edu

Furthermore, cell-based assays are used to explore the downstream effects of these peptides. The discovery that DSIP can be phosphorylated by casein kinase II in vitro to form p-DSIP was a pivotal finding, suggesting a mechanism for post-translational regulation of its activity. nih.gov The potential signaling pathways involved are also a subject of investigation. For example, human milk, which has been found to contain immunoreactive fractions similar to p-DSIP, induces proliferation in fetal intestinal cells through a unique tyrosine kinase-dependent pathway, distinct from the EGF receptor signaling pathway. researchgate.net This suggests that p-DSIP may exert its effects through specific kinase-mediated signaling cascades. researchgate.net Additionally, research has pointed to the ability of DSIP to alter the dynamic structure of cell membranes, an effect that can be studied in detail using cell culture or suspension models. researchgate.net

Animal Model Systems and Behavioral Paradigms

Animal models, primarily rodents, are indispensable for understanding the integrated physiological and behavioral effects of delta sleep-inducing peptide phosphate in a living system. These models allow for the examination of complex endpoints such as sleep architecture, neurochemical balance, and cognitive function.

Rats and mice are the most widely used animal models in DSIP research due to their well-characterized genetics, physiology, and behavior, as well as the availability of established experimental paradigms. Studies in rats have been crucial for demonstrating the effects of p-DSIP on sleep and memory, particularly under conditions of stress like hypobaric hypoxia. uni.luresearchgate.net In these models, p-DSIP has been shown to restore sleep architecture and improve spatial memory. uni.lu

Mouse models, such as the Swiss-derived SHR strain, have been used in long-term studies to investigate the effects of DSIP preparations on longevity, aging biomarkers, and spontaneous tumor incidence. optimalcircadianhealth.comresearchgate.net These studies have revealed potential geroprotective and anxiolytic properties, with DSIP-treated mice showing reduced anxiety and increased lifespan in the oldest cohort. optimalcircadianhealth.comresearchgate.net Rodent models of emotional stress, created through limbic system lesions, have been used to show that DSIP can help restore resistance to stress. nih.gov Furthermore, models of dopaminergic system hyperactivity, induced by chronic administration of L-DOPA or amphetamine, have been used to study the corrective neurochemical effects of DSIP. researchgate.net

Electroencephalography (EEG) is a cornerstone technique in DSIP research, providing direct measurement of brain electrical activity and defining sleep-wake states. In unrestrained, free-moving rats, telemetric EEG recordings are used to continuously monitor changes in sleep architecture following the administration of DSIP or its analogs.

A key finding from these studies is that the phosphorylated analogue, p-DSIP, is significantly more potent than the non-phosphorylated form. Intracerebroventricular infusion of p-DSIP in rats led to a significant increase in both slow-wave sleep (SWS or delta sleep) by 22% and paradoxical sleep (REM sleep) by 81%. nih.gov This effect was primarily due to an increase in the number of sleep episodes, highlighting a direct influence on sleep regulation mechanisms. nih.gov EEG recordings have also confirmed that DSIP can enhance delta wave activity and power spectra in rats, corroborating its name and primary discovered function. science.gov

To understand the molecular changes in the brain induced by p-DSIP, various neurochemical analysis techniques are employed on tissue from animal models.

High-Performance Liquid Chromatography (HPLC): HPLC is frequently used to quantify the levels of key monoamine neurotransmitters and their metabolites in different brain regions. In studies investigating the effects of p-DSIP on rats exposed to hypobaric hypoxia, HPLC analysis of the hippocampus, cortex, brain stem, and hypothalamus revealed significant changes. researchgate.net For example, p-DSIP treatment was found to decrease elevated levels of norepinephrine (B1679862) and dopamine (B1211576) while increasing serotonin (B10506) levels, suggesting a mechanism for its restorative effects on sleep and memory under stress. researchgate.net

Western Blotting: This technique is used to detect and quantify specific protein levels, particularly those involved in signaling pathways. In the context of p-DSIP research, western blotting has been critical in studying its effect on memory-related proteins. Studies have shown that p-DSIP treatment in rats under hypoxic stress restores spatial memory and significantly up-regulates the expression of phosphorylated cAMP response element-binding protein (p-CREB) in the hippocampus, a key molecule in memory formation. uni.luresearchgate.net

Flow Cytometry: Flow cytometry is a powerful technique for analyzing the characteristics of individual cells within a heterogeneous population. In p-DSIP research, it has been used to measure the expression of various monoamine regulatory enzymes in single-cell preparations from the brain stem. researchgate.netijrar.org Following treatment, flow cytometry revealed that p-DSIP could decrease the expression of tyrosine hydroxylase (TH) and increase the expression of monoamine oxidase A (MAO A), glutamic acid decarboxylase (GAD), and choline (B1196258) acetyltransferase (ChAT), providing insight into its neurochemical modulating effects at the cellular level. researchgate.net It has also been used to monitor cell death in studies involving DSIP as a substrate. nih.gov

A battery of behavioral tests is used to assess the impact of DSIP and p-DSIP on cognitive function, anxiety, and general activity in rodent models.

Morris Water Maze (MWM): The MWM is a classic test for spatial learning and memory. mdpi.com Research has demonstrated that rats exposed to chronic hypobaric hypoxia show impaired performance in the MWM, indicative of memory deficits. uni.luresearchgate.net Treatment with p-DSIP was found to significantly improve their performance, suggesting that by improving sleep quality, p-DSIP can restore hippocampus-dependent spatial memory. uni.luresearchgate.net

Open Field Test: This test is used to evaluate general locomotor activity and anxiety-like behavior. science.gov In long-term studies, mice treated with a DSIP preparation showed significantly higher vertical activity in the open field test compared to controls, suggesting better maintenance of exploratory behavior with age. researchgate.net The test is also used to assess behavior in models of emotional stress, where DSIP administration was shown to positively alter stress-related behaviors in rats with limbic system lesions. nih.gov

Elevated Plus Maze (EPM): The EPM is a widely used paradigm to measure anxiety. science.gov The test relies on the rodent's natural aversion to open, elevated spaces. researchgate.net Studies have shown that DSIP exhibits anxiolytic (anxiety-reducing) effects. Mice treated with a DSIP preparation spent 73% more time in the open arms of the maze and explored the extremities of the arms more frequently than control animals, indicating a significant reduction in anxiety-like behavior. researchgate.netscience.gov

Table 1: Summary of Behavioral Test Findings for DSIP/p-DSIP

TestAnimal ModelCompoundKey FindingReference(s)
Morris Water Maze Ratp-DSIPRestored spatial memory impairment caused by hypobaric hypoxia. uni.lu, researchgate.net
Open Field Test MouseDSIPIncreased vertical activity in aging mice, suggesting preserved exploratory drive. researchgate.net
Open Field Test RatDSIPAltered stress-related behaviors in rats with limbic lesions. nih.gov
Elevated Plus Maze MouseDSIPIncreased time spent in open arms by 73%, indicating an anxiolytic effect. science.gov, researchgate.net

Development and Application of Peptide Analogs and Fusion Constructs

To improve the stability, potency, and delivery of DSIP, researchers have developed and studied various peptide analogs and fusion constructs. A primary focus has been on the phosphorylated form, p-DSIP, which occurs endogenously. nih.gov Comparative studies have shown that p-DSIP has a sleep-promoting potency five times greater than that of non-phosphorylated DSIP in rats. nih.gov The biostability of analogs is also a key area of research; studies incubating a phosphorylated analog in blood revealed slower degradation compared to the parent DSIP. researchgate.net

Another innovative approach is the creation of fusion peptides. To enhance the peptide's ability to cross the blood-brain barrier, a significant hurdle for many neuropeptides, fusion constructs have been developed. One such construct links DSIP to a "crossing the blood-brain barrier peptide" (DSIP-CBBBP). nih.gov In a mouse model of insomnia, this fusion peptide was shown to effectively modulate neurotransmitter levels (5-HT, glutamate (B1630785), dopamine, and melatonin) and improve sleep quality more effectively than DSIP alone, highlighting the potential of this strategy to enhance in vivo efficacy. nih.gov Other structural analogs have been synthesized and tested for different activities, including anticonvulsant effects. tandfonline.com

Phosphorylated Analogs in Functional Studies

Phosphorylation represents a key post-translational modification explored to enhance the biological activity of DSIP. The phosphorylated analog, referred to as p-DSIP, has been a central focus of functional studies investigating its effects on sleep architecture and cognitive function, particularly under conditions of stress like hypobaric hypoxia.

Research in animal models, specifically rats, has demonstrated that p-DSIP has a more potent effect on sleep than the native peptide. nih.gov Intracerebroventricular infusion of p-DSIP was found to be approximately five times more potent than DSIP in promoting sleep. nih.gov Studies have shown that p-DSIP administration significantly increases both slow-wave sleep (SWS) and paradoxical sleep (REM sleep). nih.gov For instance, a continuous 10-hour nocturnal infusion of 0.5 nmol of p-DSIP resulted in a 22% increase in SWS and an 81% increase in paradoxical sleep in rats. nih.gov This enhancement is largely attributed to an increased number of sleep episodes. nih.gov

Furthermore, p-DSIP has been shown to restore spatial memory and normalize the expression of phosphorylated cAMP response element-binding protein (p-CREB) in the hippocampus of rats exposed to high-altitude conditions. nih.gov This restorative effect on memory is linked to its ability to improve sleep quality. nih.govresearchgate.net Mechanistically, p-DSIP treatment has been associated with lower levels of monoamines and the enzyme tyrosine hydroxylase, alongside increased expression of monoamine oxidase A (MAO-A), glutamic acid decarboxylase (GAD), and choline acetyltransferase (ChAT). nih.gov

Table 1: Effects of Phosphorylated DSIP (p-DSIP) on Sleep and Neurochemistry
ParameterFindingReference
Sleep-Promoting Potency5 times more potent than native DSIP. nih.gov
Slow Wave Sleep (SWS)Increased by 22% with 0.5 nmol infusion. nih.gov
Paradoxical (REM) SleepIncreased by 81% with 0.5 nmol infusion. nih.gov
Spatial MemoryRestores spatial memory impaired by hypobaric hypoxia. nih.gov
Neurochemical EffectsLowers monoamine levels; increases MAO-A, GAD, and ChAT expression. nih.gov

D-Amino Acid Substituted Analogs in Activity Profiling

To enhance proteolytic resistance and improve pharmacokinetic properties, researchers have synthesized DSIP analogs by substituting one or more of the naturally occurring L-amino acids with their D-isomers. This modification can significantly alter the peptide's conformation, stability, and biological activity. nih.gov

One of the most studied D-amino acid analogs is [D-Ala4]DSIP-NH2. This analog demonstrates a greater ability to penetrate the blood-brain barrier compared to the parent DSIP molecule. nih.gov In studies involving intraperitoneal injections in rats, [D-Ala4]DSIP-NH2 produced a significant increase in EEG delta wave activity, even greater than that induced by DSIP itself. nih.gov Additionally, this analog induced a significant amount of theta wave activity and, unlike native DSIP, caused a significant decrease in locomotor activity. nih.gov These findings suggest that enhanced brain penetrance correlates with more pronounced central nervous system effects. nih.gov

Other analogs have also been profiled for their sleep-modulating effects. A study involving intraventricular injection in rabbits found that while most analogs had no statistically significant effect on sleep, [NMeAla2]DSIP and [Pro2]DSIP exhibited a pronounced sleep-inducing effect, increasing slow-wave sleep by 10-15%. nih.gov Conversely, the analog [beta-Ala2]DSIP was found to significantly suppress sleep, highlighting that specific substitutions can produce opposite effects. nih.gov The differences in activity are attributed to both the conformational properties and the proteolytic resistance of the modified molecules. nih.gov

Table 2: Activity Profile of D-Amino Acid and Other Substituted DSIP Analogs
AnalogKey Research FindingEffect on SleepReference
[D-Ala4]DSIP-NH2Enters the brain more readily than DSIP; significantly decreases locomotor activity.Significantly increases delta and theta wave activity. nih.gov
[NMeAla2]DSIPDemonstrated pronounced sleep-inducing effect in rabbits.Increased slow-wave sleep by 10-15%. nih.gov
[Pro2]DSIPDemonstrated pronounced sleep-inducing effect in rabbits.Increased slow-wave sleep by 10-15%. nih.gov
[beta-Ala2]DSIPExhibited an opposite effect to the parent peptide.Significantly suppressed sleep. nih.gov

Blood-Brain Barrier Crossing Fusion Peptides for Delivery Enhancement

A major obstacle for the systemic administration of DSIP is its limited ability to cross the blood-brain barrier (BBB). jmb.or.kr To address this, researchers have engineered fusion peptides that link DSIP to a carrier peptide known as a crossing BBB peptide (CBBBP) or a protein transduction domain (PTD), such as TAT. nih.govnih.gov These carrier peptides are designed to facilitate the transport of their cargo across the BBB. nih.gov

One such fusion peptide, DSIP-CBBBP, was created by linking DSIP to the CBBBP sequence GGGGYGRKKRRQRRR. nih.gov Studies using a mouse model of insomnia induced by p-chlorophenylalanine (PCPA) showed that the DSIP-CBBBP fusion peptide was more effective at crossing the BBB than DSIP alone. nih.gov This enhanced delivery resulted in a superior restorative effect on neurotransmitter imbalances. nih.gov The DSIP-CBBBP group showed a better ability to modulate levels of 5-HT, glutamate, dopamine, and melatonin (B1676174) compared to the group receiving only DSIP. nih.govnih.gov

Another approach involved creating a fusion protein designated PHD, which contained a TAT-based transduction domain, human serum albumin (for increased stability and half-life), and DSIP. nih.gov This fusion protein, when administered to mice, significantly enhanced the hypnotic effects of pentobarbital, characterized by reduced sleep latency and prolonged sleep duration in a dose-dependent manner. nih.gov

Table 3: Research Findings on DSIP Fusion Peptides for BBB Crossing
Fusion PeptideFusion PartnerExperimental ModelKey FindingReference
DSIP-CBBBPCrossing BBB Peptide (GGGGYGRKKRRQRRR)PCPA-induced insomnia mouse modelShowed superior improvement in neurotransmitter balance (5-HT, glutamate, DA, melatonin) compared to DSIP alone. nih.govnih.gov
PHD Fusion ProteinTAT-based transduction domain and Human Serum AlbuminPentobarbital-induced sleep test in miceReduced sleep latency and prolonged sleep duration in a dose-dependent manner. nih.gov

Recombinant Peptide Expression Systems

To obtain sufficient quantities of DSIP and its analogs for research, various recombinant expression systems have been developed. These systems offer a cost-effective and scalable alternative to chemical peptide synthesis. Escherichia coli and Pichia pastoris are two common hosts used for this purpose. jmb.or.krnih.govsinobiological.com

A significant challenge in expressing small peptides like DSIP is their instability and susceptibility to degradation by host proteases. jmb.or.kr To overcome this, a common strategy is to express DSIP as part of a larger fusion protein. jmb.or.krkuleuven.be The glutathione S-transferase (GST) fusion protein system (using vectors like pGEX-KG) has been successfully used in E. coli. jmb.or.kr In this method, a GST-DSIP fusion protein is produced, which protects the DSIP from degradation and allows for straightforward purification via GST affinity chromatography. jmb.or.kr The intact DSIP is then cleaved from the GST tag using agents like thrombin and cyanogen (B1215507) bromide (CNBr). jmb.or.kr This method has yielded approximately 1.2 mg of purified DSIP from a 1-liter E. coli culture. jmb.or.kr

The yeast Pichia pastoris has also been used as a secretory expression system, which can simplify purification. nih.govresearchgate.net This system was used to produce and secrete the DSIP-CBBBP fusion peptide. nih.gov Similarly, the larger PHD fusion protein (TAT-HSA-DSIP) was also expressed in P. pastoris. nih.gov The choice of expression system depends on factors such as the need for post-translational modifications, desired yield, and the complexity of the fusion protein. abyntek.comnih.gov

Table 4: Recombinant Expression Systems for DSIP Production
Host SystemVector System (example)Fusion PartnerKey Advantage/FeatureReference
Escherichia colipGEX-KGGlutathione S-transferase (GST)Protects DSIP from degradation; allows for affinity purification. Yield of 1.2 mg/L. jmb.or.kr
Pichia pastorisNot specifiedCrossing BBB Peptide (CBBBP)Secretory expression simplifies purification of the DSIP-CBBBP fusion peptide. nih.govresearchgate.net
Pichia pastorisNot specifiedTAT and Human Serum Albumin (HSA)Expression of a large, multi-domain fusion protein (PHD) with enhanced stability. nih.gov

Comparative and Interdisciplinary Perspectives

Comparison with Other Endogenous Sleep-Regulating Substances

Delta Sleep-Inducing Peptide (DSIP) is one of several endogenous molecules implicated in the complex regulation of sleep-wake cycles. Its functions and proposed mechanisms often invite comparison with other well-known sleep-regulating substances, primarily melatonin (B1676174) and adenosine (B11128), as well as other neuropeptides like Growth Hormone-Releasing Hormone (GHRH) and Corticotropin-Releasing Hormone (CRH).

Adenosine: Adenosine is a neurotransmitter that promotes sleep drive, which is the physiological need for sleep. sleepfoundation.org Its levels accumulate in the brain during periods of wakefulness as a byproduct of energy consumption (the breakdown of adenosine triphosphate, or ATP). nugenttherapy.com This buildup is thought to inhibit wake-promoting neurons in certain brain areas, thereby increasing the pressure to sleep. sleepfoundation.orgnugenttherapy.com Once asleep, adenosine is believed to extend the duration of deep, slow-wave sleep (SWS), which is crucial for physical restoration. sleepfoundation.org Unlike DSIP, whose primary sleep-related effect is debated but often linked to the promotion of delta wave activity, adenosine's role as a sleep homeostat is more clearly defined. sleepfoundation.orgnih.gov

Melatonin: Melatonin is a hormone primarily produced by the pineal gland in response to darkness. nugenttherapy.com Its main function is to regulate the body's circadian rhythm, the internal 24-hour clock that signals when it is time to prepare for sleep. nugenttherapy.com Melatonin does not induce sleep directly but rather makes one feel sleepy, aligning the sleep-wake cycle with the day-night cycle. nugenttherapy.comafricanjmpr.com Some research in fish suggests that melatonin may activate adenosine signaling, thereby increasing sleep drive, but this link is not yet confirmed in humans. sleepfoundation.org In contrast to DSIP's more direct, though sometimes inconsistent, effects on sleep architecture, melatonin acts as a timing signal for sleep readiness. nugenttherapy.comnih.gov

Other Neuropeptides: The regulation of sleep, particularly SWS, also involves a delicate balance between other neuropeptides. GHRH, for instance, is known to stimulate SWS and the secretion of growth hormone while inhibiting cortisol. oup.com Conversely, CRH, a key regulator of the stress response, has activating effects that suppress SWS and GH release. oup.com The role of DSIP in this neuroendocrine interplay is complex; studies suggest it may stimulate the release of luteinizing hormone and somatotropin (growth hormone) while reducing basal levels of corticotropin (B344483). mdpi.com This indicates DSIP's functions extend beyond sleep into broader neuroendocrine regulation, similar to GHRH and CRH. oup.commdpi.com

Table 1: Comparison of DSIP with Other Endogenous Sleep Regulators

Substance Primary Role in Sleep Proposed Mechanism of Action Key Research Findings
Delta Sleep-Inducing Peptide (DSIP) Modulation of sleep architecture, primarily promotion of delta/slow-wave sleep (SWS). nih.gov Interacts with various neurotransmitter systems (GABA, serotonin (B10506), opioid receptors) and may alter cell membrane dynamics. nih.govthesun.ngcorepeptides.com Effects can be inconsistent; some studies show SWS promotion, while others find minimal or even REM-sleep promoting effects. nih.govyoutube.com Also involved in stress response and hormone regulation. mdpi.com
Adenosine Promotes homeostatic "sleep drive" or the need to sleep. sleepfoundation.org Accumulates during wakefulness from ATP breakdown, inhibiting wake-promoting neurons. nugenttherapy.com Levels increase with prolonged wakefulness, promoting deep SWS for recovery. sleepfoundation.org Its action is famously blocked by caffeine. africanjmpr.com
Melatonin Regulates the circadian rhythm (the "sleep-wake" clock). nugenttherapy.com Secreted by the pineal gland in response to darkness, signaling the body to prepare for sleep. nugenttherapy.com Does not directly cause sleep but induces sleepiness. nugenttherapy.comafricanjmpr.com May promote adenosine signaling in some species. sleepfoundation.org
Growth Hormone-Releasing Hormone (GHRH) Promotes SWS and sleep-related growth hormone release. oup.com Acts on the hypothalamus and pituitary gland. High GHRH levels are associated with enhanced SWS; reduced levels lead to shallower sleep. oup.com
Corticotropin-Releasing Hormone (CRH) Suppresses SWS; promotes wakefulness and arousal. oup.com Key regulator of the stress response (HPA axis). Has activating and sleep-suppressing effects, often in opposition to GHRH. oup.com

Species-Specific Variations in Physiological Responses to the Peptide

Research into the physiological effects of DSIP has been conducted across various animal models, revealing notable species-specific differences in response. These variations underscore the complexity of the peptide's function and suggest that its role in sleep regulation may not be universally conserved.

Initial studies that led to the peptide's discovery were performed on rabbits, where intraventricular infusion was found to induce EEG patterns characteristic of delta sleep and reduce motor activity. wikipedia.org Subsequent research in other species has yielded a more varied picture. In rats and mice, DSIP has also been reported to primarily induce delta-sleep or SWS. nih.gov For example, in rats deprived of sleep, the subsequent rebound in both SWS and plasma growth hormone was blocked by an antiserum to DSIP, suggesting a physiological role for the peptide in mediating these responses. nih.gov

However, the response in cats is markedly different. One study found that DSIP administration to cats led to a significant increase in total sleep time, which was attributed exclusively to an increase in deep slow-wave sleep (S2), while light slow-wave sleep (S1) actually decreased. nih.gov Notably, this study reported no significant effect on the total amount or timing of REM sleep. nih.gov This contrasts with earlier reviews which suggested that in cats, the effect on REM sleep was more pronounced than the effect on delta-sleep. nih.gov In humans, research has also produced inconsistent results regarding its sleep-promoting properties. nih.gov

Table 2: Species-Specific Responses to DSIP

Species Primary Observed Effect on Sleep Other Physiological Effects Noted Reference(s)
Rabbit Induces EEG spindle and delta activity; reduces motor activity. Discovery model for the peptide. nih.govwikipedia.org
Rat Induces mainly delta-sleep (SWS). Blocks sleep deprivation-induced increases in SWS and growth hormone; may have antioxidant and geroprotective effects. nih.govnih.govscience.gov
Mouse Induces mainly delta-sleep. Anticonvulsant, antinociceptive, and anticarcinogenic properties have been observed. nih.govwikipedia.org
Cat Increases deep slow-wave sleep (S2) and decreases light slow-wave sleep (S1). Some studies report a more pronounced effect on REM sleep, while others find no significant impact on REM sleep. nih.govnih.gov
Human Effects are not clearly established; some studies report improved sleep in insomniacs, while others find minimal impact. Used in trials for treating opiate and alcohol withdrawal syndromes. nih.govnih.gov

Structure-Activity Relationship Studies of Peptide Analogs

The investigation of DSIP's synthetic analogs has been a critical area of research, aimed at understanding the relationship between the peptide's structure and its biological activity. These studies have revealed that specific amino acid substitutions or truncations can dramatically alter the peptide's effects, in some cases producing more potent or stable compounds than the native form.

One significant finding is that native DSIP is often less effective at promoting sleep than some of its analogs, possibly due to rapid degradation in the body. nih.gov Research in rats demonstrated that while DSIP itself did not increase sleep, analogs such as [D-Trp1]-DSIP and [D-Tyr1]-DSIP, where the first amino acid is replaced with its D-isomer, successfully promoted sleep. nih.gov This suggests that protecting the N-terminus from enzymatic breakdown enhances biological activity. These findings also support the notion that the active DSIP molecule likely adopts a pseudo-cyclic structure, which is crucial for its function. nih.gov

Other studies have explored the importance of the peptide's interaction with cellular membranes. A correlation was found between the biological activity of DSIP analogs in vivo and their ability to disorder lipids in thrombocyte plasma membranes in vitro. nih.gov Analogs such as D-Val2 and D-Tyr2 DSIP exhibited membrane effects similar to the natural peptide, whereas a biologically inactive hexapeptide analog (Trp-Asp-Ala-Ser-Gly-Glu) caused only slight, nonspecific effects. nih.gov This indicates that the ability to alter the dynamic structure of biological membranes is directly associated with DSIP's activity. nih.gov Conversely, a truncated analog, [D-Trp1]-DSIP1-6, was found to have a prompt arousing effect, suggesting that a fragment of the DSIP molecule may possess an opposing, wakefulness-promoting function. nih.gov

Table 3: Structure-Activity Relationship of DSIP Analogs

Analog / Modification Observed Effect in Research Models (Primarily Rats) Key Finding / Implication Reference(s)
[D-Trp1]-DSIP Promoted sleep in the first part of the night. D-amino acid substitution at position 1 increases stability and enhances sleep-promoting activity. nih.gov
[D-Tyr1]-DSIP Promoted sleep in the first part of the night. Similar to [D-Trp1]-DSIP, demonstrates the importance of N-terminal stability. nih.gov
[D-Trp1]-DSIP1-6 Had a prompt arousing (wakefulness-promoting) effect. Suggests a fragment within DSIP may have an intrinsic arousing effect, opposing the overall sleep-promoting action. nih.gov
D-Val2, D-Tyr2, Tyr1, Pro2 Analogs Exhibited bimodal, dose-dependent effects on cell membranes similar to natural DSIP. Confirms a correlation between the ability to alter membrane properties and biological activity. nih.gov
Trp-Asp-Ala-Ser-Gly-Glu (Hexapeptide) Biologically inactive; caused only slight, nonspecific lipid disordering in membranes. Demonstrates that specific structural components of the full nonapeptide are required for significant biological activity. nih.gov

Interplay with Neuropharmacological Agents in Research Models

DSIP's biological activities are not isolated; the peptide exhibits significant interplay with various neuropharmacological agents and neurotransmitter systems. Research has shown that DSIP can modulate the effects of several classes of drugs and that its own actions may be mediated through well-known receptor systems.

Studies suggest that DSIP's effects may involve NMDA receptors. In rat brain structures, the neuronal activation caused by DSIP was significantly decreased following the application of MK-801, an NMDA receptor antagonist. nih.gov Furthermore, DSIP pre-application could prevent the neuronal activation typically caused by the excitatory neurotransmitter glutamate (B1630785). nih.gov This suggests that DSIP's influence on neuronal activity could be mediated by the NMDA-receptor system. nih.gov The peptide is also thought to interact with the GABAergic system, which is a primary target for many sedative drugs. thesun.ngcorepeptides.com

DSIP has also been investigated for its interaction with drugs of abuse and dependence. It has been postulated to possess an agonistic activity on opiate receptors, an effect that was reversed by the opioid antagonist Naloxone in some studies. nih.gov This has led to clinical trials using DSIP to treat withdrawal syndromes from both opiates and alcohol, where it was found to alleviate symptoms in a high percentage of patients. nih.gov Additionally, combining DSIP with sedative-hypnotics like benzodiazepines could theoretically enhance sedative effects, potentially increasing the risk of dependency and tolerance. stardustpeptides.com In other contexts, DSIP has been shown to potentiate the action of the anticonvulsant drug Valproate in rat models of epilepsy. mdpi.com

Table 4: Interactions of DSIP with Neuropharmacological Agents

Interacting Agent / System Observed Interaction / Effect in Research Models Potential Mechanism / Implication Reference(s)
NMDA Receptor System (Glutamate, MK-801) DSIP's neuronal activating effect is decreased by the NMDA antagonist MK-801. DSIP prevents glutamate-induced neuronal activation. Suggests DSIP's effects on neuronal activity may be mediated through NMDA receptors. nih.gov
Opioids (e.g., Morphine) / Opiate Receptors DSIP's sleep-inducing effect was reversed by the antagonist Naloxone. It alleviates opiate withdrawal symptoms in humans. Postulated to have an agonistic activity on opiate receptors, making it useful in managing withdrawal. nih.gov
Alcohol Alleviates alcohol withdrawal symptoms in humans. The mechanism is thought to be similar to its interaction with opiate systems, possibly involving shared receptor pathways. nih.gov
Benzodiazepines / Non-benzodiazepine hypnotics Theoretical enhancement of sedative effects. Potential for increased risk of dependency and tolerance when combined. stardustpeptides.com
Valproate (Anticonvulsant) Potentiates the anticonvulsant action of Valproate in rats. Indicates a potential synergistic effect in the treatment of seizures. mdpi.com
GABAergic System Hypothesized to interact with GABA receptors to promote sleep. May contribute to sleep-inducing potential by enhancing inhibitory neurotransmission. thesun.ngcorepeptides.com
Monoaminergic Systems (Serotonin, Norepinephrine) DSIP may interact with these systems. Could explain some of its hypothesized impacts on behavioral patterns and arousal states. mdpi.comthesun.ng

Future Directions and Unresolved Questions in Delta Sleep Inducing Peptide Phosphate Research

Elucidation of Endogenous Synthesis and Release Pathways

A primary and persistent question in DSIP research is its origin. Despite the detection of DSIP-like immunoreactive material in various brain regions like the hypothalamus and pituitary, as well as in peripheral organs and body fluids, the precise location of its synthesis remains unknown. wikipedia.orgpaulinamedicalclinic.compeptidesciences.com The gene encoding for DSIP or a larger precursor molecule has not yet been identified in mammals. wikipedia.orgscience.gov This is a significant hurdle, as understanding its genetic basis is fundamental to exploring its regulation and physiological roles.

Future research must prioritize the identification of the DSIP gene and its precursor protein. Modern genetic and proteomic techniques could be employed to screen tissues with high DSIP-like immunoreactivity to uncover the synthetic machinery. It has been suggested that DSIP may complex with carrier proteins in the body to prevent rapid degradation by enzymes, as it has a short half-life in vitro. wikipedia.orgyourhealthmagazine.net Identifying these potential carrier proteins and the precursor molecule is crucial for understanding how DSIP is stored, protected, and transported. wikipedia.org

Furthermore, the specific triggers for its release are not fully understood. While it was initially isolated from the cerebral blood of rabbits in an induced state of sleep, and its release appears to be linked to the sleep-wake cycle, other stimuli likely play a role. wikipedia.orgnih.gov Research indicates that its levels are influenced by circadian rhythms and stress, but the exact pathways governing its release into circulation or within the central nervous system need to be mapped. peptidesciences.comnih.gov Investigating how various physiological states, such as stress or sleep deprivation, modulate DSIP synthesis and release will be a key area of future study. nih.gov

Identification and Comprehensive Characterization of Specific Receptors

A molecule's function is intrinsically linked to its receptors, and for DSIP, this is another major unresolved area. To date, no specific, high-affinity receptor for DSIP has been isolated or cloned. science.gov This lack of an identified receptor makes it difficult to definitively explain its mechanism of action.

However, research suggests that DSIP may not act through a single, unique receptor but might instead interact with several known receptor systems. This promiscuity could explain its wide range of observed effects. Future investigations should focus on comprehensively characterizing these interactions.

Potential Interacting Receptor Systems:

Receptor System Evidence and Hypothesized Interaction Key Research Focus
NMDA Receptors Studies suggest DSIP can modulate neuronal activity by interacting with N-methyl-D-aspartate (NMDA) receptors. It has been shown to block the increase in neuronal activity caused by glutamate (B1630785) and reduce glutamate-stimulated calcium uptake. nih.govcorepeptides.comnih.gov This interaction may be key to its neuroprotective effects against excitotoxicity. nih.gov Elucidate the specific binding site on NMDA receptor subunits and the functional consequences of this interaction in different brain regions.
GABA-A Receptors DSIP is believed to potentiate the effects of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter, which may contribute to its sleep-promoting and anxiolytic properties. corepeptides.compeptidesciences.comlktlabs.com Determine if DSIP binds directly to the GABA-A receptor or modulates it allosterically, and identify the specific neuronal circuits involved.
α1-Adrenergic Receptors One study indicated that DSIP stimulates acetyltransferase activity through α1 receptors in rats, suggesting an interaction with the adrenergic system. wikipedia.org Confirm this interaction and explore its relevance to DSIP's effects on alertness, blood pressure, and other autonomic functions. nih.govnih.gov

| Opioid Receptors | The peptide has been shown to influence pain modulation and aid in opioid withdrawal, suggesting a possible interaction with endogenous opioid-peptidergic systems. peptidesciences.comyoutube.com | Investigate direct binding to opioid receptors (delta, mu, kappa) versus indirect modulation of opioid release or signaling. |

Future research should employ advanced techniques like affinity chromatography, surface plasmon resonance, and cryo-electron microscopy to either identify a novel, specific DSIP receptor or to detail its binding kinetics and functional modulation of these other known receptors.

Detailed Mapping of Downstream Signaling Pathways

Assuming DSIP acts through one or more of the receptors mentioned above, the subsequent intracellular signaling cascades remain poorly defined. Understanding these downstream pathways is essential to connect receptor binding to a physiological outcome.

One of the most cited potential pathways involves the Mitogen-Activated Protein Kinase (MAPK) cascade . wikipedia.org The MAPK pathway is a crucial signaling route that regulates cell proliferation, differentiation, survival, and apoptosis. youtube.com It is suggested that DSIP may interact with components of this cascade. For instance, some evidence points to a homology between DSIP and the glucocorticoid-induced leucine (B10760876) zipper (GILZ) protein, which can inhibit the MAPK pathway. wikipedia.org This interaction could be a mechanism for DSIP's anti-inflammatory and cell-protective effects. wikipedia.orgpeptidesciences.com

Additionally, research points to other signaling events:

Modulation of Neurotransmitter Release: Studies have shown that DSIP can trigger the release of other signaling molecules. For example, it can induce a calcium-dependent release of Met-enkephalin from nerve endings in specific brain regions. swolverine.com

Hormonal Regulation: DSIP influences the hypothalamic-pituitary-adrenal (HPA) axis, decreasing the basal level of corticotropin (B344483) and stimulating the release of luteinizing hormone (LH) and growth hormone. wikipedia.orgyourhealthmagazine.netnih.govyoutube.com The signaling pathways within hypothalamic and pituitary cells that mediate these effects need to be detailed.

Dopaminergic System Interaction: The effects of DSIP on thermoregulation appear to be linked to the dopaminergic system, as its action can be antagonized by haloperidol. nih.govpeptidesciences.com

Future studies should use transcriptomics and proteomics to analyze changes in gene and protein expression in target cells following DSIP administration. This would provide an unbiased, broad view of the activated or suppressed pathways. Techniques like CRISPR-Cas9 could be used to knock out specific pathway components to confirm their role in mediating DSIP's effects.

Investigation of its Role in Long-Term Physiological Adaptation and Resilience Mechanisms

Beyond its acute effects on sleep, DSIP demonstrates significant stress-protective and adaptive properties. yourhealthmagazine.net This suggests a role in long-term physiological adaptation and resilience, an area ripe for further investigation.

Key Areas of Adaptive Influence:

Adaptive Mechanism Research Findings and Unresolved Questions Future Research Direction
Stress Resilience DSIP appears to modulate the HPA axis, the body's central stress response system. yourhealthmagazine.netnih.gov It can reduce stress-induced increases in cortisol and trigger changes in levels of beta-endorphin (B3029290) and substance P. peptidesciences.comnih.govyoutube.com The long-term effect of DSIP on the plasticity of these stress circuits is a critical unresolved question. Conduct longitudinal studies in animal models of chronic stress to determine how DSIP influences adaptation versus maladaptation of the HPA axis and related neural circuits.
Antioxidant and Neuroprotective Effects DSIP has been shown to have antioxidant properties, enhancing the efficiency of oxidative phosphorylation in mitochondria and increasing the activity of antioxidant enzymes like superoxide (B77818) dismutase and glutathione (B108866) peroxidase. peptidesciences.comnih.govnih.gov This may protect neurons from oxidative stress-induced damage. nenow.in The precise molecular mechanism for this antioxidant activity is not fully known. Investigate the direct molecular interactions of DSIP with mitochondrial proteins and the signaling pathways that lead to increased expression of antioxidant enzyme genes. science.gov

| Metabolic Homeostasis | The peptide is hypothesized to play a role in metabolic homeostasis, potentially influencing energy balance and thermoregulation through hypothalamic pathways. yourhealthmagazine.netpeptidesciences.com | Explore the effects of DSIP on appetite-regulating hormones, energy expenditure, and glucose metabolism to clarify its role in metabolic adaptation. |

A significant future direction is to explore how DSIP contributes to what is known as "stress inoculation" or building resilience. Does endogenous DSIP signaling change with repeated exposure to mild stressors? Can exogenous administration enhance the body's ability to cope with subsequent, more severe challenges? Answering these questions will be pivotal in understanding the full therapeutic and physiological potential of this multifaceted peptide.

Q & A

Basic: What experimental models are most appropriate for investigating DSIP’s effects on sleep regulation?

Methodological Answer:
Rodent models (e.g., rats or rabbits) are foundational for studying DSIP-induced delta-wave sleep patterns due to their physiological similarities to humans in sleep architecture. Intracerebroventricular (ICV) injection protocols, as described in early rabbit studies , allow direct observation of delta-wave induction. For translational research, human clinical trials should employ polysomnography (PSG) to measure sleep latency and efficiency in chronic insomnia cohorts, with crossover designs to compare DSIP against placebos . Metabolic studies in rats under hypoxic conditions can further explore DSIP’s mitochondrial effects .

Basic: How can researchers mitigate DSIP’s low in vitro stability during experimental workflows?

Methodological Answer:
DSIP’s 15-minute in vitro half-life necessitates stabilization strategies:

  • Use protease inhibitors (e.g., aprotinin) in cell culture media.
  • Employ carrier proteins (e.g., albumin) to mimic in vivo binding and reduce enzymatic degradation.
  • Optimize storage at -80°C in lyophilized form, shielded from light, to preserve structural integrity .

Advanced: How should researchers address contradictory findings on DSIP’s efficacy in sleep disorder studies?

Methodological Answer:
Contradictions (e.g., variable sleep latency reductions in insomnia trials vs. null results in narcolepsy) require:

  • Meta-analysis of dosage ranges (0.1–5 mg/kg) and administration routes (IV vs. ICV).
  • Stratification by patient subgroups (e.g., cortisol levels, genetic markers like NMDA receptor polymorphisms).
  • Mechanistic reconciliation via simultaneous measurement of DSIP’s interaction with glucocorticoid pathways and MAPK cascades .

Advanced: What methodologies best elucidate DSIP’s molecular interactions with NMDA receptors and MAPK signaling pathways?

Methodological Answer:

  • Co-immunoprecipitation (Co-IP): Tag DSIP with fluorescent markers to identify NMDA receptor binding partners in neuronal lysates.
  • Kinase activity assays: Quantify ERK1/2 phosphorylation levels in DSIP-treated cell lines to map MAPK pathway activation .
  • CRISPR-Cas9 knockouts: Silence GILZ (glucocorticoid-induced leucine zipper) to test DSIP’s role in Raf-1/ERK crosstalk .

Advanced: How can phosphoproteomic approaches advance understanding of DSIP’s role in sleep-need regulation?

Methodological Answer:
Adopt quantitative phosphoproteomics, as demonstrated in sleep-deprivation models :

  • Compare phospho-state changes in Sleep-Need-Index-PhosphoProteins (SNIPPs) between DSIP-treated and control groups.
  • Use TMT labeling and LC-MS/MS to identify hyperphosphorylated targets (e.g., synaptic regulators) in DSIP-responsive brain regions.
  • Cross-validate findings in transgenic murine models with disrupted delta-wave sleep.

Basic: What safety protocols are critical for handling DSIP in laboratory settings?

Methodological Answer:

  • PPE: Wear nitrile gloves, lab coats, and eye protection to prevent contamination.
  • Storage: Maintain lyophilized DSIP at -80°C in amber vials; reconstitute with sterile, chilled buffers immediately before use.
  • Waste disposal: Deactivate residual peptide with 10% bleach solutions .

Advanced: What experimental designs can clarify DSIP’s dual role in mitochondrial respiration under hypoxia?

Methodological Answer:

  • Respirometry assays: Measure oxygen consumption rates (OCR) in DSIP-treated rat hepatocytes using Seahorse XF analyzers under normoxic vs. hypoxic conditions.
  • Metabolomic profiling: Quantify ATP/ADP ratios and lactate production to assess glycolytic shifts .
  • Gene silencing: Knock down DSIP-binding proteins (e.g., CLIP) to isolate its effects on oxidative phosphorylation .

Basic: What endpoints should DSIP clinical trials prioritize for chronic pain management?

Methodological Answer:

  • Primary endpoints: Visual Analog Scale (VAS) scores for pain intensity.
  • Secondary endpoints: PSG-measured sleep efficiency, actigraphy-based motor activity reduction, and serum cortisol levels to assess stress modulation.
  • Control for confounders: Stratify by pain etiology (neuropathic vs. inflammatory) and concurrent opioid use .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.